
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
A variety of 4H-pyran-4-one derivatives, including the molecule of interest, have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. The Mannich base derivatives, specifically 2-[4-(4-Chlorophenyl) piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one and its analogs, were found to exhibit notable protective effects against maximal electroshock (MES) seizures. These compounds were also tested for antifungal activities, with some showing effectiveness against various fungi (Aytemir, Çalış, & Özalp, 2004). Another study synthesized a series of kojic acid derivatives, including similar compounds, and examined their anticonvulsant activities, revealing that certain derivatives displayed significant activity without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
X-ray Structure Characterization
X-ray crystal analysis has been utilized to confirm the structure of novel pyrazole carboxamide derivatives containing a piperazine moiety. These structural analyses are crucial in understanding the molecular configuration and potential interactions of these compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013). Similar studies have characterized the crystal structures of other closely related piperazine compounds, highlighting the diverse molecular conformations and intermolecular interactions in these molecules (Ninganayaka Mahesha et al., 2019).
Biological Activities and Potential Applications
Antimicrobial Activities
Triazole derivatives, including those structurally similar to the molecule , have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (H. Bektaş et al., 2007).
Potential Dopamine Receptor Ligands
Studies on the synthesis of compounds structurally related to the molecule of interest have explored their receptor binding affinities. For instance, the compound 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was synthesized and evaluated for its affinity to dopamine D4, D2, and D3 receptors, revealing its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-18-2-1-3-20(12-18)27-10-8-26(9-11-27)14-21-13-22(28)23(16-29-21)30-15-17-4-6-19(25)7-5-17/h1-7,12-13,16H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDUSNFDGGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

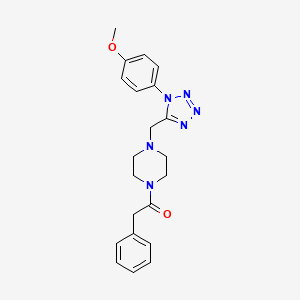
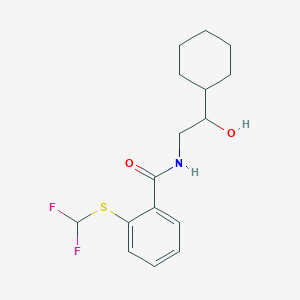
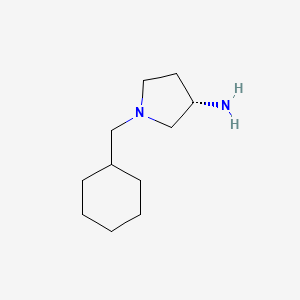


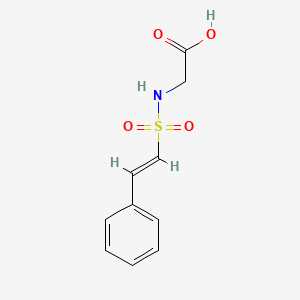
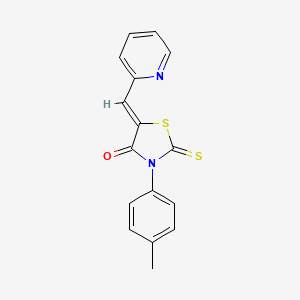
![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)
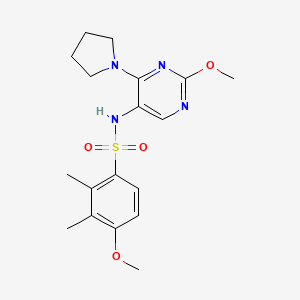
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2474799.png)
![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)